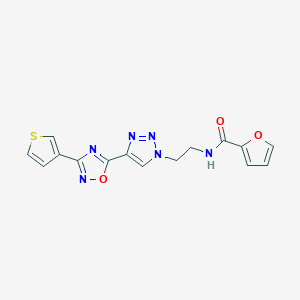

N-(2-(4-(3-(tiofen-3-il)-1,2,4-oxadiazol-5-il)-1H-1,2,3-triazol-1-il)etil)furano-2-carboxamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-(4-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)furan-2-carboxamide is an intricate compound that represents a confluence of various heterocyclic frameworks

Aplicaciones Científicas De Investigación

Chemistry

The compound's unique structure, incorporating multiple heterocycles, makes it a valuable synthetic intermediate and a tool for studying reaction mechanisms.

Biology

Potential as a molecular probe to explore biochemical pathways involving heterocyclic compounds.

Medicine

Investigating its pharmacological properties, given the biological activity often associated with triazole, oxadiazole, and furan derivatives.

Industry

Possible applications in the development of novel materials, given the unique electronic properties of its constituent rings.

Utility in polymer science, perhaps as a monomer for creating specialized polymers with unique properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)furan-2-carboxamide generally involves the construction of the individual heterocyclic units followed by their sequential coupling.

An example route might include synthesizing the 1,2,4-oxadiazole ring via a reaction between a suitable hydrazide and a thioamide, under acidic or basic conditions.

The thiophene ring can be constructed through traditional methods like the Gewald reaction.

The 1,2,3-triazole moiety can be introduced via the copper-catalyzed azide-alkyne cycloaddition (CuAAC), often termed "click chemistry".

Finally, the coupling of these moieties with the furan-2-carboxamide typically involves amide bond formation, often facilitated by coupling reagents such as EDCI/HOBt or HATU.

Industrial Production Methods

Industrial-scale synthesis would likely emphasize cost-effectiveness, high yield, and process safety.

Optimization of each synthetic step for scalability, including the use of robust catalytic systems and minimizing hazardous solvents or reagents, would be critical.

Análisis De Reacciones Químicas

Types of Reactions it Undergoes

Oxidation: : The thiophene ring might undergo oxidation to form sulfoxide or sulfone derivatives.

Reduction: : Potentially reducing the oxadiazole ring to its corresponding hydrazine derivative.

Substitution: : Electrophilic substitution reactions on the thiophene or furan rings, and nucleophilic substitutions on the amide group.

Common Reagents and Conditions Used in These Reactions

Oxidation: : Common oxidizing agents like m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide (H2O2).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: : Electrophiles like acyl chlorides for Friedel-Crafts acylation, and nucleophiles such as amines or alkoxides for nucleophilic substitutions.

Major Products Formed from These Reactions

Oxidation products like thiophene sulfoxide or sulfone.

Reduction products like hydrazine derivatives.

Substitution products depending on the specific electrophiles or nucleophiles used.

Mecanismo De Acción

The mechanism by which N-(2-(4-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)furan-2-carboxamide exerts its effects would largely depend on its interactions at a molecular level.

Potential molecular targets might include enzymes or receptors where the compound could act as an inhibitor or activator.

The pathways involved could be diverse, involving inhibition of enzymatic activity, interference with receptor-ligand interactions, or modulation of cellular signaling pathways.

Comparación Con Compuestos Similares

Similar Compounds

Compounds like N-(2-(4-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)furan-2-carboxamide include those containing the individual heterocycles such as 1,2,4-oxadiazole derivatives, 1,2,3-triazole derivatives, and thiophene derivatives.

Other related compounds might include benzoxadiazoles, benzotriazoles, and substituted furans.

Uniqueness

The uniqueness of N-(2-(4-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)furan-2-carboxamide lies in its multi-heterocyclic structure, which is not commonly found in a single molecule.

This structural complexity allows for a combination of diverse chemical reactivities and potential biological activities, making it a compound of significant interest for further study and application.

Propiedades

IUPAC Name |

N-[2-[4-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N6O3S/c22-14(12-2-1-6-23-12)16-4-5-21-8-11(18-20-21)15-17-13(19-24-15)10-3-7-25-9-10/h1-3,6-9H,4-5H2,(H,16,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJZUZJJGEWKCTQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)NCCN2C=C(N=N2)C3=NC(=NO3)C4=CSC=C4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N6O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.